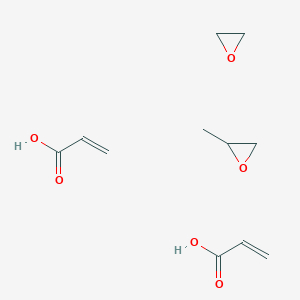
2-Methyloxirane;oxirane;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, methyl-, polymer with oxirane, di-2-propenoate is a complex chemical compound known for its versatile applications in various fields. This compound is a polymer formed by the reaction of oxirane (ethylene oxide) and methyl oxirane (propylene oxide) with di-2-propenoate (acrylate). It is widely used in industrial applications due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, methyl-, polymer with oxirane, di-2-propenoate typically involves the polymerization of oxirane and methyl oxirane in the presence of di-2-propenoate. The reaction is usually catalyzed by a strong base such as potassium hydroxide (KOH) or a coordinative dimetalcyanide catalyst (DMC) to achieve high molecular weight polymers . The reaction conditions, including temperature and pressure, are carefully controlled to optimize the polymerization process and achieve the desired polymer characteristics.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers (oxirane, methyl oxirane, and di-2-propenoate) are continuously fed into the reactor. The reaction is carried out under controlled conditions to ensure consistent product quality. The polymer is then purified and processed into various forms, such as films, coatings, or resins, depending on its intended application.
Analyse Chemischer Reaktionen
Types of Reactions
Oxirane, methyl-, polymer with oxirane, di-2-propenoate undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups that enhance its reactivity and compatibility with other materials.
Reduction: Reduction reactions can be used to modify the polymer’s properties, such as its solubility and mechanical strength.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others to tailor its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome of the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce hydroxyl or carboxyl groups, while substitution reactions can result in the incorporation of different functional groups, enhancing the polymer’s performance in various applications.
Wissenschaftliche Forschungsanwendungen
Oxirane, methyl-, polymer with oxirane, di-2-propenoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reactive intermediate in various chemical reactions.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of biomedical coatings and adhesives due to its excellent biocompatibility and adhesive properties.
Wirkmechanismus
The mechanism of action of oxirane, methyl-, polymer with oxirane, di-2-propenoate involves its ability to form strong covalent bonds with various substrates. The polymer’s reactive functional groups interact with molecular targets, such as proteins or other polymers, through mechanisms like hydrogen bonding, van der Waals forces, and covalent bonding. These interactions enable the polymer to exert its effects, such as enhancing adhesion, improving mechanical properties, or providing biocompatibility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxirane, 2-methyl-, polymer with oxirane: Similar in structure but lacks the di-2-propenoate component, resulting in different reactivity and applications.
Oxirane, 2-methyl-, oligomeric reaction products with oxirane, ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol: Another related compound with distinct properties due to the presence of different functional groups.
Uniqueness
Oxirane, methyl-, polymer with oxirane, di-2-propenoate is unique due to the presence of the di-2-propenoate component, which imparts specific properties such as enhanced reactivity and compatibility with a wide range of substrates. This makes it particularly valuable in applications requiring strong adhesion, biocompatibility, and tailored chemical reactivity.
Eigenschaften
CAS-Nummer |
52503-44-3 |
|---|---|
Molekularformel |
C11H18O6 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
2-methyloxirane;oxirane;prop-2-enoic acid |
InChI |
InChI=1S/2C3H4O2.C3H6O.C2H4O/c2*1-2-3(4)5;1-3-2-4-3;1-2-3-1/h2*2H,1H2,(H,4,5);3H,2H2,1H3;1-2H2 |
InChI-Schlüssel |
NMEFMOBNHSKQJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CO1.C=CC(=O)O.C=CC(=O)O.C1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
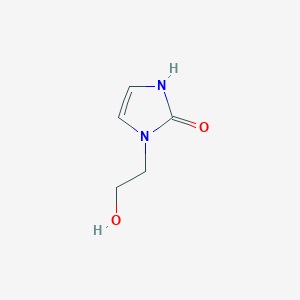
![[(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane](/img/structure/B14652948.png)
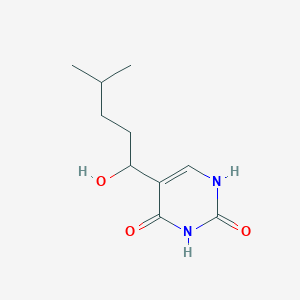
![Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-](/img/structure/B14652958.png)
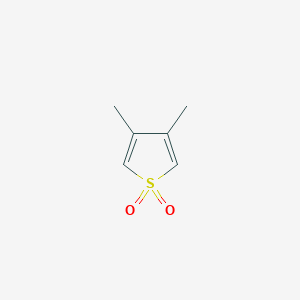
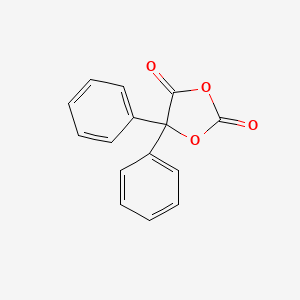
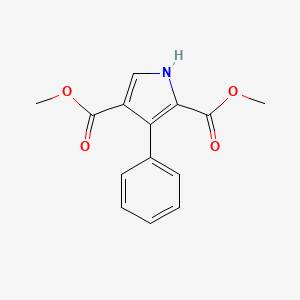
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)


